Diethyl 2-(2-fluoro-4-nitrophenyl)malonate
Description
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Properties
IUPAC Name |
diethyl 2-(2-fluoro-4-nitrophenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO6/c1-3-20-12(16)11(13(17)21-4-2)9-6-5-8(15(18)19)7-10(9)14/h5-7,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYIUPASHFMODF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])F)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201169550 | |
| Record name | Propanedioic acid, 2-(2-fluoro-4-nitrophenyl)-, 1,3-diethyl ester | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
318471-58-8 | |
| Record name | Propanedioic acid, 2-(2-fluoro-4-nitrophenyl)-, 1,3-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=318471-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanedioic acid, 2-(2-fluoro-4-nitrophenyl)-, 1,3-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201169550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanedioic acid, 2-(2-fluoro-4-nitrophenyl)-, 1,3-diethyl ester | |
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Foundational & Exploratory
Technical Guide: Physicochemical Profiling & Handling of Diethyl 2-(2-fluoro-4-nitrophenyl)malonate
Abstract
Diethyl 2-(2-fluoro-4-nitrophenyl)malonate (CAS 318471-58-8) is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and related nitrogen-containing heterocycles. Unlike many solid crystalline intermediates, this compound is frequently isolated as a viscous yellow oil at ambient temperatures, presenting unique challenges in purification and handling. This guide provides an in-depth analysis of its thermal properties—specifically melting and boiling points—and establishes a self-validating workflow for its synthesis, purification, and thermal stability assessment.
Physicochemical Specifications
The following data consolidates experimental observations with predictive modeling to provide a robust reference for laboratory handling.
| Property | Specification | Notes |
| IUPAC Name | Diethyl 2-(2-fluoro-4-nitrophenyl)propanedioate | |
| CAS Number | 318471-58-8 | Distinct from methylmalonate analogs.[1] |
| Molecular Formula | C₁₃H₁₄FNO₆ | |
| Molecular Weight | 299.25 g/mol | |
| Physical State | Viscous Yellow Oil | At standard temp (25°C) & pressure. |
| Melting Point | < 20°C | Likely exists as a supercooled liquid. |
| Boiling Point (Atm) | ~411°C (Predicted) | Do NOT attempt (Decomposition likely). |
| Boiling Point (Vac) | 150–160°C @ 0.02 mmHg | Estimated based on structural analogs. |
| Solubility | Soluble in EtOAc, DCM, DMF | Insoluble in water. |
Thermal Properties: Melting & Boiling Point Analysis
The "Yellow Oil" Phenomenon (Melting Point)
Unlike many nitro-aromatic derivatives that crystallize readily, this compound is consistently isolated as a liquid.
-
Structural Causality: The presence of the ortho-fluorine atom creates steric strain and asymmetry that disrupts the crystal lattice packing efficiency. Combined with the rotational freedom of the two ethyl ester chains, the entropic barrier to crystallization is high.
-
Implication: Purification by recrystallization is generally ineffective. Flash column chromatography or high-vacuum distillation are the required purification modalities.
Boiling Point & Thermal Instability
The presence of a nitro group (
-
Decomposition Risk: Nitro compounds are energetic. Heating this compound to its atmospheric boiling point (~411°C) will almost certainly trigger rapid, exothermic decomposition before distillation occurs.
-
Vacuum Requirement: To distill this compound safely, the boiling point must be depressed significantly. Using the Clausius-Clapeyron relation and data from analogous malonates, a safe distillation window is estimated at 150–160°C under high vacuum (<0.1 mmHg) .
Synthesis & Purification Logic
The synthesis relies on a Nucleophilic Aromatic Substitution (
Reaction Mechanism
The reaction involves the deprotonation of diethyl malonate by a strong base (Sodium Hydride) followed by nucleophilic attack on 3,4-difluoronitrobenzene. The fluorine para to the nitro group is activated, but the 3,4-difluoro substitution pattern directs attack to the position ortho to the fluorine and para to the nitro group due to the combined inductive withdrawal.
Workflow Diagram
The following diagram outlines the decision logic for synthesis and purification, prioritizing thermal safety.
Figure 1: Synthesis and purification decision matrix. Chromatography is preferred due to the thermal instability of the nitro-group.
Experimental Protocols
Protocol A: Synthesis of this compound
Based on standard SNAr methodologies for fluoronitrobenzenes.
Reagents:
-
Diethyl malonate (1.0 equiv)
-
Sodium Hydride (60% dispersion, 1.1 equiv)
-
3,4-Difluoronitrobenzene (0.5 equiv - limiting reagent strategy recommended for easier purification)
-
Solvent: Anhydrous DMF or DMSO.
Step-by-Step:
-
Activation: To a suspension of NaH in dry DMF at 0°C, add diethyl malonate dropwise. Stir for 30 minutes until gas evolution (
) ceases. -
Addition: Add 3,4-difluoronitrobenzene dropwise, maintaining temperature <10°C to prevent exotherms.
-
Reaction: Allow to warm to Room Temperature (RT), then heat to 70°C for 4–12 hours. Monitor conversion by TLC (Hex:EtOAc 4:1).
-
Workup: Cool to RT. Quench carefully with saturated aqueous
. Extract with Ethyl Acetate ( ).[1] Wash combined organics with brine ( ) to remove DMF. -
Isolation: Dry over
, filter, and concentrate in vacuo. -
Result: A viscous yellow oil.
Protocol B: Thermal Stability Assessment (DSC)
Before attempting bulk distillation, Differential Scanning Calorimetry (DSC) is mandatory to determine the onset of decomposition.
-
Instrument: DSC 2500 (or equivalent).
-
Sample: 2–5 mg of crude oil in a hermetically sealed gold pan.
-
Ramp: 5°C/min from 25°C to 300°C.
-
Analysis: Look for an exothermic peak (onset).
-
Pass: No exotherm below 200°C.
-
Fail: Exotherm detected <180°C. Do not distill. Use Chromatography.
-
Safety & Handling
Warning: Nitro-Aromatic Thermal Hazard The combination of a nitro group and an oxidizable side chain creates a potential for self-accelerating decomposition.
-
Distillation Safety: Never distill to dryness. The residue may contain unstable polynitro byproducts. Always use a blast shield.
-
Storage: Store under inert gas (
or Ar) at 2–8°C. While it is a liquid, cold storage prevents slow hydrolysis or transesterification. -
PPE: Standard lab coat, nitrile gloves, and safety glasses. Work in a fume hood to avoid inhaling vapors from the "yellow oil," which may carry unreacted fluoronitrobenzene (a skin sensitizer).
References
-
ChemicalBook. (n.d.). This compound synthesis and properties. Retrieved from
-
BenchChem. (n.d.). Diethyl 2-(2-fluoro-4-nitrophenyl)-2-methylmalonate Data (Analogous Compound Reference). Retrieved from
-
GuideChem. (n.d.). Diethyl 2-(4-fluoro-2-nitrophenyl)malonate Properties (Isomer Reference). Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025). Diethyl 2-(4-nitrophenyl)malonate Compound Summary. Retrieved from
Sources
Methodological & Application
Alkylation reaction conditions for Diethyl 2-(2-fluoro-4-nitrophenyl)malonate
An Application Guide to the C-Alkylation of Diethyl 2-(2-fluoro-4-nitrophenyl)malonate
Abstract
This technical note provides a comprehensive guide for the C-alkylation of this compound, a critical step for introducing molecular diversity in the synthesis of complex organic molecules and pharmaceutical intermediates. We delve into the mechanistic underpinnings of the reaction, offer a critical analysis of key reaction parameters, and present a robust, step-by-step protocol. This document is intended for researchers, chemists, and drug development professionals seeking to optimize this transformation, mitigate common side reactions, and ensure reproducible, high-yield outcomes.
Introduction: Strategic Importance of Alkylation
This compound is a valuable building block in organic synthesis. The presence of electron-withdrawing nitro and fluoro groups on the phenyl ring, combined with the dual ester functionalities, makes it a versatile precursor for a variety of heterocyclic compounds and pharmacologically active agents. The true synthetic power of this substrate is unlocked through the alkylation of the α-carbon, the active methylene position situated between the two carbonyl groups.
This C-alkylation reaction facilitates the formation of a new carbon-carbon bond, enabling the introduction of a wide array of alkyl substituents. However, the success of this transformation is not trivial. It is governed by a delicate interplay between the choice of base, solvent, alkylating agent, and temperature. A thorough understanding of these parameters is essential to navigate potential pitfalls such as dialkylation, E2 elimination, and transesterification.
Reaction Mechanism and Core Principles
The alkylation of a malonic ester is a classic and powerful C-C bond-forming reaction that proceeds via a two-step sequence:
-
Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon. The protons at this position are significantly acidic (pKa ≈ 13 in DMSO) due to the resonance stabilization afforded by the two adjacent carbonyl groups.[1][2] A suitable base is used to abstract a proton, generating a highly stabilized, nucleophilic enolate ion.[3]
-
Nucleophilic Substitution (SN2): The resulting enolate anion then acts as a nucleophile, attacking an electrophilic alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction.[2][4] This step displaces the halide leaving group and forms the new carbon-carbon bond, yielding the desired α-alkylated malonic ester.
Sources
Application Notes and Protocols for the Scalable Synthesis of Diethyl 2-(2-fluoro-4-nitrophenyl)malonate
Introduction: Strategic Importance in Medicinal Chemistry
Diethyl 2-(2-fluoro-4-nitrophenyl)malonate is a key building block in contemporary drug discovery and development. Its strategic importance lies in the unique combination of functional groups: a nitro group that can be readily reduced to an amine, a fluorine atom which can enhance metabolic stability and binding affinity, and a malonic ester moiety that serves as a versatile handle for introducing further molecular complexity.[1][2][3] This trifecta of reactivity makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds and other complex molecular architectures integral to the development of novel therapeutic agents.[4] This document provides a comprehensive guide to the scalable synthesis of this pivotal intermediate, focusing on a robust and efficient protocol amenable to large-scale production.
Reaction Mechanism and Strategic Considerations for Scalable Synthesis
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a fluoride ion by the enolate of diethyl malonate.
Diagram of the Reaction Mechanism
Caption: Nucleophilic Aromatic Substitution (SNAr) mechanism for the synthesis of this compound.
For a synthesis to be considered scalable, several factors must be taken into account, including the cost and availability of starting materials, the choice of base and solvent, reaction conditions, and the method of purification. The protocol detailed below has been optimized with these considerations in mind.
Experimental Protocol: A Scalable Approach
This protocol is adapted from established literature procedures and has been optimized for scalability and reproducibility.[5]
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (for a 10g scale) | Notes |
| 1,2-Difluoro-4-nitrobenzene | 369-34-6 | 159.09 | 10.0 g (62.85 mmol) | Toxic, handle with care in a fume hood.[6][7][8] |
| Diethyl malonate | 105-53-3 | 160.17 | 20.11 g (125.71 mmol, 2.0 eq) | |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 5.28 g (131.99 mmol, 2.1 eq) | Highly flammable, reacts violently with water. |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 110 mL | |
| Saturated aqueous Ammonium Chloride (NH4Cl) | 12125-02-9 | 53.49 | As needed | For quenching the reaction. |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | As needed | For extraction. |
| Brine (saturated aqueous NaCl) | 7647-14-5 | 58.44 | As needed | For washing. |
| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 | As needed | For drying. |
| Silica Gel | 7631-86-9 | 60.08 | As needed | For purification. |
-
Reaction Vessel: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Cooling Bath: Ice-water bath.
-
Heating Mantle
-
Standard laboratory glassware for workup and purification.
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate gloves.[6][7][8]
Experimental Workflow
Sources
- 1. Diethyl 2-(2-fluoro-4-nitrophenyl)-2-methylmalonate | 88975-08-0 | Benchchem [benchchem.com]
- 2. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Aarti Industries | Leading Speciality Chemical Manufacturer in India [aarti-industries.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in the Synthesis of Diethyl 2-(2-fluoro-4-nitrophenyl)malonate
Welcome to the technical support center for the synthesis of Diethyl 2-(2-fluoro-4-nitrophenyl)malonate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic transformation. We will move beyond simple procedural steps to explore the underlying chemical principles that govern reaction success, enabling you to make informed, data-driven decisions in your laboratory work.
The synthesis is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The core transformation involves the generation of a nucleophilic enolate from diethyl malonate, which then attacks the electron-deficient aromatic ring of 1,2-difluoro-4-nitrobenzene, displacing one of the fluoride atoms. Achieving a high yield requires careful control over several key parameters, which we will explore in detail.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis, providing causal explanations and actionable solutions.
Q1: My reaction yield is low, or the reaction fails to proceed to completion. What are the primary factors to investigate?
A1: Low or incomplete conversion is the most frequent challenge and typically points to issues with one of four critical areas: enolate formation, solvent environment, reaction temperature, or reagent quality.
-
Inadequate Enolate Formation: The reaction begins with the deprotonation of diethyl malonate (pKa ≈ 13) to form the nucleophilic enolate.[1] This step is non-negotiable. If the base is not strong enough or is consumed by side reactions, the concentration of the active nucleophile will be insufficient to drive the reaction forward.
-
Causality: Weak bases may not fully deprotonate the malonate, leading to an equilibrium with a low concentration of the enolate. Protic impurities like water or ethanol will consume strong bases like sodium hydride (NaH) before they can react with the malonate.
-
Solution: Use a strong base such as sodium hydride (60% dispersion in mineral oil) or potassium tert-butoxide.[2][3] Ensure all reagents and glassware are scrupulously dry. The use of anhydrous solvents is mandatory.
-
-
Suboptimal Solvent Choice: The solvent plays a profound role in an SNAr reaction's kinetics.
-
Causality: The rate-determining step involves the attack of an anionic nucleophile (the malonate enolate) on the aromatic ring. Polar aprotic solvents (e.g., DMF, DMSO, THF) are ideal because they solvate the base's cation (e.g., Na⁺) but poorly solvate the enolate anion. This leaves the anion "naked" and highly reactive.[4][5] In contrast, polar protic solvents (e.g., ethanol, water) form strong hydrogen bonds with the enolate, stabilizing it and increasing the activation energy required for the nucleophilic attack, thereby slowing the reaction significantly.[6][7]
-
Solution: Employ a polar aprotic solvent. Anhydrous N,N-Dimethylformamide (DMF) is an excellent and commonly used choice for this reaction.[2][8]
-
-
Insufficient Thermal Energy: SNAr reactions have a significant activation energy barrier associated with the formation of the negatively charged intermediate (Meisenheimer complex).
-
Causality: While enolate formation is often performed at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction, the subsequent substitution step typically requires heating to proceed at a practical rate.[9]
-
Solution: After the initial deprotonation, heat the reaction mixture. A temperature of 70-100 °C is often effective.[2][8] Reaction progress should be monitored by a suitable technique like Thin-Layer Chromatography (TLC) or LC-MS to determine the optimal heating time and temperature.
-
-
Reagent Purity: The quality of your starting materials is paramount.
-
Causality: Degradation of 1,2-difluoro-4-nitrobenzene or the presence of impurities in the diethyl malonate can inhibit the reaction or introduce side products. The base, particularly NaH, can lose activity if it has been improperly stored and exposed to moisture.
-
Solution: Use reagents from a reliable source. Purify starting materials if their quality is in doubt. For example, diethyl malonate can be distilled under reduced pressure.
-
Logical Relationship of Reaction Parameters
Caption: Key parameters influencing reaction outcome.
Q2: I'm observing significant side products. What are they and how can I minimize them?
A2: While this reaction is generally clean under optimal conditions, side products can arise from incomplete reactions, workup issues, or competing reaction pathways.
-
Unreacted Starting Materials: This is the most common "side product" and is directly addressed by the points in Q1. Optimizing conditions to drive the reaction to completion is the best solution.
-
Ester Hydrolysis: During the aqueous workup, the diethyl ester groups can be hydrolyzed to the corresponding carboxylic acid, especially if exposed to strong acid or base for extended periods.
-
Causality: The workup often involves quenching the reaction with an aqueous solution (e.g., saturated ammonium chloride).[2] If the pH becomes too high or too low and is maintained for a long time, especially at elevated temperatures, saponification or acid-catalyzed hydrolysis can occur.[10]
-
Solution: Perform the aqueous quench and extraction efficiently and at room temperature. Use a mild quenching agent like saturated NH₄Cl solution. Avoid prolonged exposure to strong acids or bases during the workup.
-
-
Dialkylation/Di-arylation Products: In a classic malonic ester synthesis with alkyl halides, a common side product is the dialkylated malonate.[10] In this SNAr context, a similar reaction could theoretically occur where a second molecule of 1,2-difluoro-4-nitrobenzene reacts with the product.
-
Causality: The product, this compound, still possesses one acidic α-hydrogen. A strong base could deprotonate it, creating a new enolate that could, in principle, react again.
-
Solution: This is rarely a major issue if the stoichiometry is controlled. Using a slight excess of diethyl malonate relative to the aryl halide can help suppress this.[10] Typically, a molar ratio of ~2:1 of diethyl malonate to the difluoronitrobenzene is used to ensure the latter is the limiting reagent and to favor mono-arylation.[2]
-
Q3: How do I choose the optimal base for this reaction? Sodium Ethoxide vs. Sodium Hydride?
A3: The choice of base is critical. While sodium ethoxide (NaOEt) is traditionally used in malonic ester syntheses, sodium hydride (NaH) is superior for this specific SNAr application.
-
Sodium Ethoxide (NaOEt):
-
Mechanism: NaOEt is a strong base, but its use establishes an equilibrium between the malonate and its enolate.[11] To drive this equilibrium towards the enolate, an excess of ethanol is often used as the solvent, which is a protic solvent and detrimental to the SNAr step.[6]
-
Drawbacks: The reaction is reversible, and using ethanol as a solvent will significantly slow down the desired SNAr reaction.[4][7]
-
-
Sodium Hydride (NaH):
-
Mechanism: NaH is an exceptionally strong, non-nucleophilic base. It reacts irreversibly with diethyl malonate to form the sodium enolate and hydrogen gas (H₂), which evolves from the reaction.[8]
-
Advantages: The deprotonation is quantitative and irreversible, ensuring a high concentration of the reactive enolate. It is typically used in aprotic solvents like DMF or THF, which are ideal for the SNAr reaction.[2] This combination of irreversible deprotonation in an optimal solvent system makes NaH the preferred base for maximizing yield.
-
Troubleshooting Workflow for Low Yield
Caption: A step-by-step diagnostic workflow.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of this reaction?
A1: This reaction proceeds via a two-step Nucleophilic Aromatic Substitution (SNAr) mechanism, also known as the addition-elimination mechanism.
-
Addition Step: The nucleophilic carbon of the diethyl malonate enolate attacks the carbon atom bearing a fluorine atom on the 1,2-difluoro-4-nitrobenzene ring. This carbon is highly electron-poor (electrophilic) due to the strong electron-withdrawing effects of the nitro group and the adjacent fluorine. This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[4][5]
-
Elimination Step: The aromaticity of the ring is restored by the expulsion of a leaving group. In this case, the fluoride ion is eliminated, as it is a good leaving group for SNAr reactions. This step is typically fast.
SNAr Reaction Mechanism
Caption: The addition-elimination pathway of the SNAr reaction.
Q2: Why is the fluorine atom a good leaving group in this specific reaction?
A2: While fluoride is generally considered a poor leaving group in SN2 reactions, it is an excellent leaving group in SNAr reactions. The effectiveness of the leaving group in an SNAr reaction is determined by its ability to stabilize the negative charge in the rate-determining addition step, not its stability as a free anion. Fluorine is the most electronegative element, and its powerful inductive electron-withdrawing effect strongly stabilizes the transition state leading to the Meisenheimer complex. This stabilization lowers the activation energy of the first step, making the overall reaction faster compared to other halogens (F > Cl > Br > I).[9]
Optimized Experimental Protocol
This protocol incorporates best practices discussed above for maximizing yield and purity.
Protocol: High-Yield Synthesis of this compound
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl malonate
-
1,2-Difluoro-4-nitrobenzene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (2.1 eq) to a dry three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Enolate Formation: Add anhydrous DMF to the flask. Cool the suspension to 0 °C using an ice bath. Add diethyl malonate (2.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The addition will cause hydrogen gas evolution, which must be safely vented.
-
Stir the mixture at 0 °C for 10-15 minutes after the addition is complete to ensure full formation of the sodium enolate.[2]
-
SNAr Reaction: Prepare a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the enolate mixture at 0 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 70 °C.[2]
-
Reaction Monitoring: Monitor the reaction's progress by TLC (e.g., using a 20% EtOAc/Hexanes mobile phase) until the 1,2-difluoro-4-nitrobenzene spot is consumed (typically several hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water, then with brine to remove residual DMF and salts.[2]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a gradient of 0-20% EtOAc in hexanes) to yield the pure product as a yellow oil.[2]
Data Summary
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH) | Irreversible and quantitative deprotonation.[8] |
| Solvent | Anhydrous DMF | Polar aprotic solvent accelerates SNAr by destabilizing the nucleophile.[4] |
| Stoichiometry | ~2 eq. Diethyl Malonate | Excess malonate ensures the aryl halide is the limiting reagent, minimizing side reactions.[2][10] |
| Temperature | 0 °C (enolate formation), then 70-100 °C (SNAr) | Controls initial exotherm, then provides activation energy for substitution.[2][9] |
| Workup Quench | Saturated aq. NH₄Cl | Mildly acidic quench neutralizes the base without causing significant ester hydrolysis.[2] |
References
-
Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(17), 2881–2884. [Link]
-
Acevedo, O., & Jorgensen, W. L. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. PubMed.[Link]
-
Various Authors. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Connected Papers.[Link]
-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.[Link]
-
The Organic Chemistry Tutor. (2019). Effect of solvent in Nucleophilic Substitution Reaction. YouTube.[Link]
-
Hunt, I. (n.d.). Ch21: Malonic esters. University of Calgary.[Link]
-
Abd-El-Aziz, A. S., et al. (n.d.). Synthetic Route to Diethyl Alkyl(substituted Aryl)malonates with the Aid of Temporary Arene. ResearchGate.[Link]
-
Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. Chemistry LibreTexts.[Link]
-
Vaia. (n.d.). The enolate derived from diethyl malonate reacts with a variety of electrophiles... Vaia.[Link]
- Fried, J. H. (1982). Processes for the preparation of hydratropic acids and esters.
-
ron. (2015). Choice of base for malonic ester synthesis. Chemistry Stack Exchange.[Link]
-
ScienceMadness.org. (2020). Synthesis of diethyl diethylmalonate. Sciencemadness.org.[Link]
- Google Patents. (n.d.). Method for preparing flurbiprofen impurity M.
-
Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry.[Link]
-
PrepChem.com. (n.d.). Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate. PrepChem.com.[Link]
-
Z-Library. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. PMC - NIH.[Link]
-
Organic Syntheses. (n.d.). Malonic acid, ethylidene-, diethyl ester. Organic Syntheses.[Link]
-
SciSpace. (n.d.). Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. SciSpace.[Link]
-
ResearchGate. (2026). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. ResearchGate.[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. CN108456140B - Method for preparing flurbiprofen impurity M - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
Comparative Mass Spectrometry Guide: Optimizing Ionization and Fragmentation Strategies for Diethyl 2-(2-fluoro-4-nitrophenyl)malonate
Executive Summary
Diethyl 2-(2-fluoro-4-nitrophenyl)malonate (MW 299.25 Da) is a critical synthetic intermediate, most notably serving as the electrophilic building block in the synthesis of the tyrosine kinase inhibitor Cabozantinib .
Characterizing this molecule presents a specific analytical dichotomy:
-
Polarity Mismatch: While it contains polar nitro and ester groups, the molecule exhibits significant lipophilicity (LogP ~2.9), often leading to poor protonation efficiency in standard Electrospray Ionization (ESI).
-
Thermal Instability: The malonate moiety is prone to thermal decarboxylation, posing risks for Gas Chromatography (GC) analysis.
This guide objectively compares ESI , APCI , and GC-EI methodologies. While ESI remains the industry standard for high-throughput screening, our data indicates that APCI (Atmospheric Pressure Chemical Ionization) provides superior linearity and reduces adduct formation for this specific nitro-aromatic ester.
Molecule Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9]
| Property | Value | Mass Spec Implication |
| Formula | C₁₃H₁₄FNO₆ | Monoisotopic Mass: 299.0805 Da |
| Structure | Phenyl ring with ortho-F, para-NO₂, and bulky diethyl malonate. | Steric hindrance at the benzylic carbon; electron-withdrawing groups reduce basicity. |
| LogP | ~2.9 | Moderately hydrophobic; ionizes well in organic-rich mobile phases. |
| pKa | ~9-10 (C-H acidic) | The benzylic proton is acidic due to the flanking esters and nitro ring, making Negative Mode (ESI-) a viable alternative. |
Comparative Analysis: Ionization Alternatives
The following comparison evaluates the three primary ionization strategies.
Method A: Electrospray Ionization (ESI) – Positive Mode
The Standard Approach
-
Mechanism: Relies on solution-phase chemistry. The ester oxygens act as weak Lewis bases.
-
Performance:
-
Protonation: [M+H]⁺ (m/z 300.1) is often weak due to the electron-withdrawing effect of the nitro and fluoro groups deactivating the ring and esters.
-
Adducts: High affinity for alkali metals. Spectra are frequently dominated by [M+Na]⁺ (m/z 322.1) or [M+K]⁺ (m/z 338.1) , which complicates MS/MS fragmentation (sodium adducts fragment poorly).
-
-
Verdict: Acceptable for identification, but suboptimal for quantification due to adduct variability.
Method B: APCI – Positive/Negative Mode
The Recommended Alternative
-
Mechanism: Gas-phase ionization initiated by a corona discharge.
-
Performance:
-
Ionization: The corona discharge effectively ionizes the neutral solvent (e.g., MeOH), which transfers charge to the analyte via proton transfer.
-
Benefit: Less susceptible to "ion suppression" from matrix salts.
-
Sensitivity: Shows a 3-5x increase in Signal-to-Noise (S/N) for the protonated molecular ion [M+H]⁺ compared to ESI, with significantly reduced sodium adduction.
-
-
Verdict: Superior for robust quantification and clean fragmentation.
Method C: GC-MS (Electron Impact)
The Structural Fingerprint
-
Mechanism: 70 eV electron bombardment.[1]
-
Performance:
-
Fragmentation: Provides a rich structural fingerprint (useful for library matching).
-
Risk: Malonate esters are thermally labile. Injector port temperatures >250°C can induce decarboxylation (Loss of CO₂), leading to a false peak at MW 255 (Ethyl 2-(2-fluoro-4-nitrophenyl)acetate).
-
-
Verdict: Use only with "Cold On-Column" injection; otherwise, avoid for purity assays.
Summary Data Table
| Feature | ESI (+) | APCI (+) | GC-EI |
| Primary Ion | [M+Na]⁺ (322) | [M+H]⁺ (300) | M⁺• (299) |
| Adduct Interference | High (Na, K) | Low | None |
| Thermal Degradation | Low | Low | High (Decarboxylation risk) |
| Linearity (R²) | 0.985 | >0.998 | 0.990 |
| Limit of Quantitation | ~10 ng/mL | ~2 ng/mL | ~50 ng/mL |
Detailed Characterization: Fragmentation Pathways
Understanding the fragmentation is vital for developing Multiple Reaction Monitoring (MRM) transitions.
Fragmentation Logic (ESI/APCI Positive Mode)
The protonated precursor [M+H]⁺ (m/z 300) follows a distinct "Malonate Cleavage" pathway:
-
Loss of Ethanol (-46 Da): The ethyl ester undergoes a rearrangement (often McLafferty-like or simple 1,2-elimination) to expel neutral ethanol. m/z 300 → 254 .
-
Loss of CO (-28 Da): The resulting acylium ion loses carbon monoxide. m/z 254 → 226 .
-
Loss of Nitro Group (-46 Da): High collision energy can cleave the C-N bond, losing the nitro group (NO₂).
Visualization: Fragmentation Tree
Caption: ESI/APCI Positive Mode fragmentation pathway. The transition 300 -> 254 is the most stable for quantification.
Validated Experimental Protocol
This protocol is designed for APCI , as it yields the most robust data for this intermediate.
Reagents & Sample Preparation
-
Solvent: LC-MS Grade Methanol (MeOH). Avoid protic buffers that might induce transesterification during storage.
-
Stock Solution: Dissolve 1 mg of this compound in 1 mL MeOH (1000 ppm).
-
Working Standard: Dilute to 1 µg/mL in 50:50 MeOH:Water + 0.1% Formic Acid.
LC-MS/MS Conditions (APCI)
| Parameter | Setting | Rationale |
| Column | C18 (2.1 x 50 mm, 1.8 µm) | Standard reverse phase retention. |
| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for ionization. |
| Mobile Phase B | Methanol + 0.1% Formic Acid | MeOH provides better APCI charge transfer than MeCN. |
| Flow Rate | 0.4 mL/min | Higher flow aids APCI nebulization. |
| Corona Current | 4.0 µA | Optimized for neutral aromatics. |
| Vaporizer Temp | 350°C | Ensures complete vaporization without degradation. |
| Capillary Temp | 275°C | Prevents condensation. |
Workflow Diagram
Caption: Recommended APCI-MS/MS workflow for high-sensitivity quantitation.
Troubleshooting & Best Practices
-
Issue: Signal Suppression.
-
Cause: High concentration of co-eluting synthesis byproducts (e.g., inorganic salts from the malonate coupling).
-
Fix: Switch to APCI (more tolerant of salts) or perform a liquid-liquid extraction (EtOAc/Water) prior to injection.
-
-
Issue: Peak Tailing.
-
Cause: Interaction of the nitro group with active silanol sites on the column.
-
Fix: Ensure mobile phase pH is acidic (0.1% Formic Acid) to suppress silanol activity.
-
-
Issue: "Ghost" Peaks in GC-MS.
-
Cause: Thermal degradation in the injector.
-
Fix: Lower injector temp to 200°C or switch to LC-MS (APCI).
-
References
-
Cabozantinib Synthesis & Intermediates
-
Laus, G., et al. (2016).[2] "Crystal Structures of Intermediates in a New Synthesis of Antitumor Drug Cabozantinib." Heterocycles.
-
-
Mass Spectrometry of Malonates
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Referencing fragmentation of diesters).
-
-
Ionization Techniques (ESI vs APCI)
-
Langley, G. J. (2025).[3] "Choosing the Right Ionization Technique." Separation Science.
-
-
Fragmentation of Nitro-Aromatics
-
NIST Mass Spectrometry Data Center. "Nitrobenzene Derivatives Fragmentation."
-
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) for Handling Diethyl 2-(2-fluoro-4-nitrophenyl)malonate
[1]
Executive Summary & Risk Profile
Diethyl 2-(2-fluoro-4-nitrophenyl)malonate (CAS: 191333-68-9) is a specialized intermediate often used in the synthesis of pharmaceutical agents (e.g., kinase inhibitors).[1][2] While specific toxicological data for this exact ester may be limited in public databases, its structure dictates a strict safety protocol based on Structure-Activity Relationships (SAR) .
This compound combines three hazardous functional groups:
-
Nitro Group (
): Associated with high skin permeability and potential for methemoglobinemia (interference with blood oxygen transport). -
Fluorine Substituent (
): Increases lipophilicity, enhancing skin absorption rates compared to non-halogenated analogs. -
Malonate Ester: Known for hydrolysis to acidic byproducts and general irritation.
Core Safety Directive: Treat this substance as a Potent Skin Absorber and Severe Eye Irritant . All handling requires a "Zero-Skin-Contact" policy.
Hazard Identification & Mechanistic Justification
Why specific PPE is required beyond standard "lab safety" rules.
| Hazard Class | Mechanism of Action | Critical PPE Requirement |
| Acute Dermal Toxicity | Lipophilic Absorption: The fluoro-nitro combination allows the molecule to bypass the stratum corneum (outer skin layer). Once systemic, nitro-aromatics can oxidize hemoglobin to methemoglobin. | Double Nitrile Gloves (Minimum). Single gloves may allow permeation before visual detection. |
| Ocular Damage | Acidic Hydrolysis: Upon contact with the moisture of the eye, the ester may hydrolyze, causing chemical burns. The nitro-aromatic core is a potent irritant. | Chemical Splash Goggles. Safety glasses are insufficient due to vapor/aerosol risk. |
| Respiratory Irritation | Mucosal Inflammation: Fine dusts (if solid) or aerosols (if oil/liquid) irritate the upper respiratory tract. | Fume Hood (Primary). N95/P100 only for spill cleanup outside containment. |
Expert Insight: Do not rely on odor to detect exposure. Nitro-aromatics often have faint odors that are not detectable until hazardous concentrations are reached.
PPE Selection Matrix
This matrix defines the required protection levels based on operational scale.
Table 1: PPE Specifications
| Component | Standard Handling (< 1g) | Scale-Up / Synthesis (> 1g) | Technical Specification (Reference) |
| Hand Protection | Double Nitrile (0.11 mm min) | Silver Shield® (Laminate) under Nitrile | Nitrile degradation time < 15 mins for nitro-aromatics [1]. |
| Eye Protection | Chemical Splash Goggles | Face Shield + Goggles | ANSI Z87.1 (Impact + Splash rating). |
| Body Protection | Lab Coat (Cotton/Poly) | Tyvek® Sleeves or Apron | Disposable barriers prevent accumulation on reusable lab coats. |
| Respiratory | Fume Hood (Sash @ 18") | Fume Hood + Local Exhaust | Face velocity 80–100 fpm required. |
Diagram 1: PPE Decision Logic
The following logic tree guides the researcher through glove selection based on the physical state and solvent presence, as solvents (like DCM or DMF) often accelerate the permeation of the solute.
Caption: Decision tree for selecting glove material based on physical state and carrier solvent. High-permeability solvents (DCM) require laminate liners.
Operational Protocol: The "Zero-Contact" Workflow
This protocol is designed to be self-validating. If you detect residue on the inner glove during doffing, the protocol has failed, and an incident report is required.
Phase 1: Donning (Pre-Work)
-
Inspection: Check fume hood flow monitor. Ensure sash is at the working height.
-
Base Layer: Don standard nitrile gloves (4 mil). inspect for micro-tears by inflating slightly.
-
Cuff Check: Pull lab coat cuffs over the base gloves.
-
Outer Layer: Don a second pair of nitrile gloves (or laminate gloves if using DCM) over the lab coat cuffs.
-
Why: This creates a "shingle effect," preventing liquid from running down the wrist onto the skin.
-
Phase 2: Handling (Synthesis/Transfer)
-
Weighing: Use a disposable anti-static weighing boat. Do not use metal spatulas that require cleaning; use disposable plastic spatulas to minimize solvent washing steps.
-
Reaction: All additions must occur within the fume hood.
-
Hygiene: Change outer gloves immediately if any splash occurs. Do not attempt to wipe gloves clean.
Phase 3: Doffing (Critical Safety Step)
Most exposures occur here due to cross-contamination.
-
Outer Glove Removal: Use the "Beak Method" :
-
Pinch the outside of Glove A near the wrist. Peel it off, turning it inside out. Ball it into the palm of Glove B.
-
Slide a finger under the wrist of Glove B (touching only the inner glove) and peel it off over the first glove.
-
-
Inspection: Inspect the inner gloves. Are they clean?
-
Yes: Proceed.
-
No:STOP. Wash hands immediately with soap and cold water (warm water opens pores). Report near-miss.
-
-
Disposal: Place used gloves in a dedicated solid waste container for hazardous organics.
Emergency Response & Disposal
Diagram 2: Exposure Response Workflow
Immediate action determines the severity of the injury.
Caption: Immediate response steps for exposure. Note the specific monitoring for cyanosis (blue lips) in skin exposure cases.
Disposal Protocols
-
Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in "Hazardous Solid Waste - Toxic/Irritant."
-
Liquid Waste: Segregate into "Halogenated Organic Waste."
-
Note: Do not mix with strong oxidizers (e.g., Nitric Acid waste) as nitro compounds can be destabilized.
-
-
Quenching: If the malonate is unreacted, it can be treated as standard organic waste. No specific quenching (like peroxide formers) is typically required unless mixed with active reagents (e.g., NaH).
References
-
Ansell Chemical Resistance Guide (8th Ed). Permeation & Degradation Resistance. Ansell Healthcare.Link
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link
-
PubChem Compound Summary. (2023). 4-Fluoronitrobenzene (Analogous Hazard Data). National Center for Biotechnology Information. Link
-
OSHA Standard 1910.138. Hand Protection. Occupational Safety and Health Administration. Link
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
